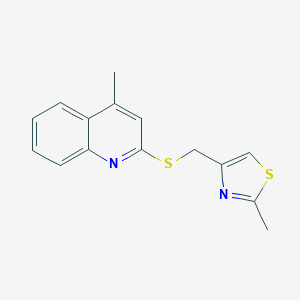

2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole

Description

2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2 and a ((4-methylquinolin-2-yl)thio)methyl group at position 3. The thiazole ring is a five-membered aromatic system containing nitrogen and sulfur, which is frequently exploited in medicinal chemistry due to its electron-rich nature and ability to participate in hydrogen bonding and π-π interactions . The thioether linkage (-S-CH2-) may improve metabolic stability compared to oxygen-based ethers, while the methyl group on the quinoline could modulate lipophilicity and solubility . Although direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., quinoline-thiazole hybrids) have demonstrated pharmacological relevance, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name |

2-methyl-4-[(4-methylquinolin-2-yl)sulfanylmethyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S2/c1-10-7-15(17-14-6-4-3-5-13(10)14)19-9-12-8-18-11(2)16-12/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWKXSJLNIVWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC3=CSC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole typically involves the reaction of 4-methylquinoline-2-thiol with 2-bromo-4-methylthiazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction mechanism involves the nucleophilic substitution of the bromine atom by the thiolate anion, forming the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, while nucleophilic substitution can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted thiazole or quinoline derivatives.

Scientific Research Applications

2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antibacterial, antifungal, and antiviral activities.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole involves its interaction with various molecular targets:

Molecular Targets: It can bind to DNA and proteins, disrupting their normal functions.

Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

2-Methyl-4-phenylthiazole (CAS 1826-16-0)

- Structure: Simplifies the target compound by replacing the quinolinylthio methyl group with a phenyl ring.

N-(5-Methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides

- Structure : Features a thiazole ring with a phenyl group at position 4 and a thioacetamide side chain.

- Key Differences: The acetamide group introduces hydrogen-bonding capacity, but the absence of a quinoline system limits planar stacking.

- Activity : Demonstrated anticancer activity against HepG-2, MCF-7, and HCT-116 cell lines, suggesting that aryl-thiazole hybrids with sulfur-containing side chains are potent scaffolds .

Quinoline-Containing Thiazole Derivatives

(E)-5-((2-(((Substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinolin-3-yl)methylene)thiazolidine-2,4-dione (9a-l)

- Structure: Combines a quinoline moiety with a thiazolidinedione ring via a triazole-thioether linker.

- Key Differences : The triazole linker adds rigidity and hydrogen-bonding sites, while the thiazolidinedione core is associated with antidiabetic activity.

- Activity : Such compounds are designed for dual-targeting (e.g., anticancer and metabolic modulation), though specific data are unavailable here .

Thiazole Derivatives with Thioether Linkages

Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate

- Structure: Contains a thioether-linked quinazolinone, a bicyclic system analogous to quinoline.

- Applications : Serves as a precursor for heterocyclic compounds with antimicrobial and antitumor activity, highlighting the utility of thioether-linked aromatic systems .

Functionalized Thiazoles with Electron-Withdrawing Groups

2-Acetyl-4-methylthiazole (CAS 7533-07-5)

- Structure : Substituted with an acetyl group at position 2 and methyl at position 4.

- Applications : Used in flavoring agents and as intermediates in cephalosporin antibiotics .

Data Tables

Table 1. Structural and Functional Comparison of Thiazole Derivatives

Key Findings and Implications

Substituent Effects: The quinoline-thioether substitution in the target compound likely enhances binding to biological targets compared to simpler aryl or alkyl groups, as seen in analogs like triazole-linked quinoline derivatives .

Metabolic Stability : Thioether linkages, as in methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, may improve resistance to oxidative degradation compared to ethers .

Biological Activity

2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole is a heterocyclic compound that combines a thiazole ring with a quinoline moiety. This compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and potential anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₂S₂, and it features both thiazole and quinoline structures, which are known for their pharmacological significance.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- DNA Binding : It can bind to DNA, potentially disrupting replication and transcription processes.

- Protein Interaction : The compound may interact with specific proteins involved in cell signaling pathways, influencing cellular functions.

- Apoptosis Induction : It has been shown to activate caspase pathways, leading to apoptosis in cancer cells by inhibiting anti-apoptotic proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its structure allows it to penetrate bacterial membranes effectively.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate |

| Candida albicans | Effective |

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of cancer cells by targeting specific enzymatic pathways involved in tumor growth.

Case Study : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results demonstrated a dose-dependent decrease in cell viability, indicating its potential as an effective chemotherapeutic agent .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique combination of thiazole and quinoline structures. This combination enhances its biological activities compared to other derivatives.

| Compound | Antibacterial Activity | Anticancer Activity |

|---|---|---|

| 2-Aminothiazole | Moderate | Low |

| 4-Hydroxyquinoline | Effective | Moderate |

| This compound | High | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.